4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with an ethoxy group and a tetrazole ring
Mechanism of Action
Target of Action
It is structurally similar to benzimidazoles , a class of compounds known for their diverse biological activities. Benzimidazoles often interact with biological targets such as tubulin in parasites, the proton pump in the stomach, and various enzymes and receptors in the body .
Mode of Action
For instance, benzimidazoles bind to the beta-tubulin of parasites, disrupting their microtubule formation and thus inhibiting their growth .
Biochemical Pathways
For example, they inhibit the synthesis of the parasite’s microtubules, leading to the disruption of cellular processes such as cell division and nutrient uptake .
Pharmacokinetics
Benzimidazoles, in general, are known for their good absorption and wide distribution in the body . The metabolism and excretion of this specific compound would need further investigation.
Result of Action
Based on the known effects of benzimidazoles, it can be inferred that this compound may disrupt cellular processes in its targets, leading to their death or growth inhibition .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of benzimidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide.
Attachment of the Tetrazole to the Benzamide Core: The tetrazole derivative is then reacted with a benzamide derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to safely handle hazardous intermediates and improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound’s interactions with various biological systems are studied to understand its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share the tetrazole ring structure and exhibit similar biological activities.
Benzamide Derivatives: Compounds like N-phenylbenzamide and N-(4-ethoxyphenyl)benzamide share the benzamide core and are studied for their pharmacological properties.
Uniqueness
4-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of the ethoxy group, tetrazole ring, and benzamide core. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug design and other scientific applications .
Properties
IUPAC Name |
4-ethoxy-N-[(1-phenyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-15-10-8-13(9-11-15)17(23)18-12-16-19-20-21-22(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZNXAOLWJHGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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